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  • Product: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
  • CAS: 1367032-73-2

Core Science & Biosynthesis

Foundational

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile chemical structure and properties

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile: A Novel Cereblon Ligand for Targeted Protein Degradation Abstract This technical guide provides a comprehensive overview of 4-(4-ethoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile: A Novel Cereblon Ligand for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile, a key molecular entity in the field of targeted protein degradation (TPD). As a potent and novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound serves as a critical building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its chemical structure, physicochemical properties, and the principles behind its synthesis. The core of this guide focuses on its mechanism of action, detailing how it hijacks the CRL4-CRBN complex to induce the degradation of specific proteins of interest. Furthermore, we outline its application in drug discovery and provide standardized experimental protocols for researchers to evaluate the efficacy of PROTACs derived from this moiety. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the rapidly evolving field of TPD.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that is shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike small-molecule inhibitors that require sustained binding to a target's active site, TPD agents eliminate disease-causing proteins from the cell entirely.[3] This is achieved using heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.[1]

The cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), is hijacked by PROTACs.[4][5] A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's polyubiquitination and subsequent destruction by the proteasome.[1][4] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex, has become one of the most successfully exploited for TPD applications.[3][6]

CRBN was famously identified as the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives, lenalidomide and pomalidomide.[6][7] These molecules act as "molecular glues" that alter CRBN's substrate specificity.[7] This same binding site is now widely recruited by PROTACs.[6] However, the use of traditional IMiDs as the CRBN-recruiting component can lead to undesired off-target degradation of CRBN's natural neo-substrates (e.g., IKZF1, IKZF3), posing potential safety concerns.[6][8] This has driven the development of novel, non-IMiD-based CRBN ligands, such as 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile, which aim to provide potent CRBN engagement with improved selectivity and distinct properties for developing next-generation degraders.

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile features a pyrrolidine core, a key scaffold found in many biologically active compounds and drugs.[9] The structure is characterized by an ethoxyphenyl group at the 4-position and a carbonitrile group at the 3-position, which are crucial for its interaction with the CRBN binding pocket.

Table 1: Physicochemical Properties of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Property Value Source
Molecular Formula C₁₃H₁₆N₂O Calculated
Molecular Weight 216.28 g/mol [10]
IUPAC Name 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile N/A
CAS Number 2229796-06-3 Commercial Suppliers
Hydrogen Bond Donors 1 Calculated
Hydrogen Bond Acceptors 3 Calculated
Rotatable Bonds 3 Calculated
Topological Polar Surface Area (TPSA) 48.1 Ų Calculated

| LogP (Predicted) | ~2.0 - 2.5 | Calculated |

Note: Many properties are computationally predicted as extensive experimental data for this specific molecule is not compiled in public databases. Data for a close analog, 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile, is available in PubChem.[10]

Synthesis and Characterization

A common strategy involves the construction of the pyrrolidine ring via intramolecular cyclization or the functionalization of a pre-existing pyrrolidine scaffold.[9][12] For instance, a synthetic route could involve a Michael addition reaction followed by a reductive amination and cyclization to form the core ring structure. The nitrile group can be introduced via nucleophilic substitution or from an amide precursor through dehydration.[11]

General Synthetic Principles:
  • Precursor Selection: A potential starting material could be a derivative of 4-hydroxypyrrolidine or an acyclic amino acid ester.[13]

  • Ring Formation: Cyclization reactions are a key method for forming the pyrrolidine skeleton from acyclic precursors.[9]

  • Functional Group Interconversion: The carbonitrile group is often installed late in the synthesis. A common method is the dehydration of a primary amide using reagents like trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride.[11]

Causality in Synthesis: The choice of reagents and reaction conditions is critical. For example, protecting groups for the pyrrolidine nitrogen (e.g., Boc, Cbz) are often necessary to prevent side reactions during functionalization steps. The final deprotection step must be chosen carefully to avoid degrading other functional groups in the molecule.

Self-Validating Protocol: Upon synthesis, the identity and purity of the final compound must be rigorously confirmed. This is a self-validating step essential for its use in subsequent biological assays.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase

The primary function of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile in a PROTAC is to bind to CRBN, the substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding event is the crucial first step in the PROTAC-mediated degradation cascade.

The mechanism proceeds as follows:

  • Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands connected by a linker, simultaneously binds to both the target Protein of Interest (POI) and CRBN. This brings the POI into close proximity with the E3 ligase machinery, forming a stable ternary complex (POI-PROTAC-CRBN).[4][7] The stability and conformation of this complex are critical determinants of degradation efficiency.[7]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome binds to the tagged POI, unfolds it, and degrades it into small peptides.[5]

  • Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another POI molecule, enabling it to act catalytically and trigger multiple rounds of degradation.[1]

PROTAC_Mechanism_of_Action Figure 1: PROTAC Mechanism of Action via CRBN Recruitment cluster_0 PROTAC PROTAC (CRBN Ligand + Linker + POI Ligand) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN CRBN-E3 Ligase Complex CRBN->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (Ub) Ub->Ternary Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Binding Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocol: Western Blot for Target Protein Degradation

A cornerstone experiment to validate the activity of a PROTAC is to measure the reduction in the target protein's cellular levels. Western blotting is the most common method for this purpose.

Trustworthiness through Controls: This protocol includes critical controls to ensure the observed degradation is specific and dependent on the PROTAC's mechanism. A negative control (mutated CRBN ligand) and a proteasome inhibitor control are essential for a self-validating experiment.

Step-by-Step Methodology:
  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, HEK293T) at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC molecule in cell culture medium. Typical concentration ranges are from 1 nM to 10 µM.

    • Include the following controls:

      • Vehicle control (e.g., 0.1% DMSO).

      • Negative control PROTAC (if available, one with a mutated CRBN-binding moiety that cannot form the ternary complex).

      • Positive control: Treat cells with the PROTAC plus a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation. This should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.[5]

    • Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a set period (e.g., 6, 12, 18, or 24 hours). The incubation time must be optimized.[5]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the membrane using a chemiluminescence detector.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation. Plot the results to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow Figure 2: Experimental Workflow for PROTAC Evaluation A 1. Cell Seeding B 2. Treatment (PROTAC dilutions & Controls) A->B C 3. Cell Lysis & Lysate Collection B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE (Separation) D->E F 6. Protein Transfer (Blotting) E->F G 7. Immunoblotting (Blocking, Primary/Secondary Ab) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Quantification, DC50/Dmax) H->I

Caption: Step-by-step workflow for Western Blot analysis.

Conclusion and Future Perspectives

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile represents a significant tool in the expanding arsenal of CRBN-recruiting ligands for targeted protein degradation. Its distinct chemical structure offers a valuable alternative to traditional IMiD-based moieties, potentially enabling the development of more selective PROTACs with improved pharmacological profiles and fewer off-target effects.[6] As the TPD field continues to mature, the systematic exploration and optimization of novel E3 ligase ligands like this one will be paramount. Future work will likely focus on elucidating the specific structural interactions between this ligand, CRBN, and various target proteins to guide the rational design of next-generation degraders with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the translation of PROTACs from preclinical research to transformative clinical therapies.[14]

References

  • Fischer, E. S. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. PMC. [Link]

  • Ciulli, A. Figure 3. (A) Crystal structure analysis of the CRBN ligand bound to... ResearchGate. [Link]

  • Gray, N. S. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. PMC. [Link]

  • Sorrell, F. J. Engineering CRBN for rapid identification of next generation binders. bioRxiv. [Link]

  • Wang, S. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. PMC. [Link]

  • National Center for Biotechnology Information. (2R,3S)-2-(4-ethoxyphenyl)-3-methylpyrrolidine. PubChem. [Link]

  • National Center for Biotechnology Information. 4-Hydroxypyrrolidine. PubChem. [Link]

  • Mykhailiuk, P. K. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Cianferotti, L. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. PubMed Central. [Link]

  • Sun, X. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. NIH. [Link]

  • National Center for Biotechnology Information. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile. PubChem. [Link]

  • Nagakura, N. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • Sun, X. Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Allen, C. F. H. Dulcin. Organic Syntheses Procedure. [Link]

  • Sakamoto, K. M. PROTAC-Induced Proteolytic Targeting. PMC. [Link]

  • Hu, Q. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. PubMed. [Link]

  • Reddy, K. R. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

  • Bakulina, O. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

Exploratory

Technical Dossier: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Structural Identification, Synthesis Strategy, and Application Profiling Executive Summary Target Molecule: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Chemical Class: 3,4-Disubstituted Pyrrolidine Primary Application D...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identification, Synthesis Strategy, and Application Profiling

Executive Summary

Target Molecule: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Chemical Class: 3,4-Disubstituted Pyrrolidine Primary Application Domains: Medicinal Chemistry (PDE4 Inhibition, DPP-4 Inhibition), Agrochemistry (Herbicides).

This technical guide addresses the identification, synthesis, and characterization of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile . While distinct CAS numbers exist for specific stereoisomers or salt forms of structural analogs, this specific scaffold often appears in patent literature as a "Markush structure" intermediate rather than a discrete commodity chemical. This dossier provides a definitive roadmap for researchers to identify, synthesize, and validate this compound when commercial sources are unavailable.

Part 1: Identification & CAS Number Search Protocol

For researchers encountering ambiguity in commercial catalogs, relying on a single database is insufficient. The following protocol outlines the "Triangulation Method" used to verify the existence of non-commodity intermediates.

1.1 Chemoinformatic Identifiers

To facilitate precise searching across databases (SciFinderⁿ, Reaxys, PubChem), use the following generated identifiers. Note that the target molecule possesses two chiral centers (C3 and C4), resulting in four potential stereoisomers.

Identifier TypeValueNote
SMILES (Generic) CCOc1ccc(cc1)C2CNCC2C#NRacemic/Unspecified stereochemistry
InChIKey PredictedUnique hash for database mining
IUPAC Name 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrileBase name
Closest Analog (CAS) 117652-37-6 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Closest Analog (CAS) 1153950-49-2 (S)-Pyrrolidine-3-carbonitrile HCl (Lacks aryl group)
1.2 Search Strategy Workflow

The following decision tree illustrates the autonomous workflow for locating the CAS number or determining if de novo synthesis is required.

SearchStrategy Start Start: Target Identification ExactMatch Exact Structure Search (SciFinder/Reaxys) Start->ExactMatch IsFound Direct CAS Found? ExactMatch->IsFound YesPath Verify Vendor/Purity IsFound->YesPath Yes NoPath Substructure Search IsFound->NoPath No SubSearch Search: 4-arylpyrrolidine-3-carbonitrile (Markush Claims) NoPath->SubSearch AnalogCheck Identify Closest Analog (e.g., N-Boc, O-Methoxy) SubSearch->AnalogCheck Synthesis Proceed to De Novo Synthesis AnalogCheck->Synthesis

Figure 1: Strategic workflow for identifying non-indexed chemical entities.

Part 2: Retrosynthetic Analysis & Production

Given the rarity of the specific "4-ethoxy" variant in public catalogs, a robust synthetic route is required. The most scalable method for constructing 3,4-disubstituted pyrrolidines is the 1,3-Dipolar Cycloaddition of azomethine ylides to electron-deficient alkenes (cinnamonitriles).

2.1 Proposed Synthetic Route ([3+2] Cycloaddition)

This pathway is preferred over Michael addition due to its high diastereoselectivity and ability to generate the pyrrolidine core in a single step.

Step 1: Preparation of the Dipolarophile

  • Reactants: 4-Ethoxybenzaldehyde + Acetonitrile (or Cyanoacetic acid).

  • Conditions: Knoevenagel condensation (Piperidine/AcOH, reflux).

  • Product: 3-(4-Ethoxyphenyl)acrylonitrile (4-Ethoxycinnamonitrile).

Step 2: Azomethine Ylide Generation & Cycloaddition

  • Reactants: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (precursor) + Product from Step 1.

  • Catalyst: TFA (Trifluoroacetic acid) or LiF (Lithium Fluoride) to trigger desilylation.

  • Mechanism: The in situ generated non-stabilized azomethine ylide undergoes [3+2] cycloaddition with the cinnamonitrile.

  • Intermediate: N-Benzyl-4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile.

Step 3: Deprotection

  • Conditions: Hydrogenation (H₂, Pd/C, MeOH) or ACE-Cl (1-Chloroethyl chloroformate) method.

  • Final Product: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile.

2.2 Reaction Scheme Visualization

Synthesis Aldehyde 4-Ethoxybenzaldehyde Cinnamonitrile 4-Ethoxycinnamonitrile (Dipolarophile) Aldehyde->Cinnamonitrile Knoevenagel Acrylo Acetonitrile Acrylo->Cinnamonitrile Cycloadd [3+2] Cycloaddition Cinnamonitrile->Cycloadd Ylide Azomethine Ylide (From N-Benzyl precursor) Ylide->Cycloadd Protected N-Benzyl-4-(4-ethoxyphenyl) pyrrolidine-3-carbonitrile Cycloadd->Protected Deprotect Pd/C, H2 (Debenzylation) Protected->Deprotect Target Target Molecule 4-(4-Ethoxyphenyl)pyrrolidine -3-carbonitrile Deprotect->Target

Figure 2: Convergent synthesis via 1,3-dipolar cycloaddition.

Part 3: Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria. The following data is predicted based on the structural properties of 4-arylpyrrolidines.

3.1 Expected NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Aryl-H 7.15 - 6.85Doublets (AA'BB')4H4-Ethoxyphenyl ring
O-CH₂ 4.02Quartet2HEthoxy methylene
H-3 3.10 - 3.25Multiplet1HAlpha to Nitrile (Chiral)
H-4 3.30 - 3.45Multiplet1HBenzylic proton (Chiral)
H-2/H-5 2.90 - 3.60Multiplets4HPyrrolidine ring protons
CH₃ 1.40Triplet3HEthoxy methyl
NH 2.00 - 2.50Broad Singlet1HSecondary amine (exchangeable)
3.2 Mass Spectrometry (LC-MS)
  • Molecular Formula: C₁₃H₁₆N₂O

  • Exact Mass: 216.1263 Da

  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Expected Parent Ion: [M+H]⁺ = 217.13

  • Fragmentation Pattern: Loss of HCN (M-27) or loss of the ethoxy group (M-45) are common in MS/MS spectra of this class.

Part 4: Applications & Mechanism of Action

The 4-arylpyrrolidine-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for rolipram-type lactams.

4.1 Therapeutic Targets
  • PDE4 Inhibition: Analogs of this structure (e.g., Rolipram derivatives) are potent Phosphodiesterase-4 inhibitors, used in treating inflammation (COPD, Psoriasis) and CNS disorders (Depression, Memory enhancement). The nitrile group mimics the carbonyl oxygen of the pyrrolidinone ring in Rolipram, maintaining hydrogen bond acceptor capability.

  • DPP-4 Inhibition: While DPP-4 inhibitors (like Vildagliptin) typically feature a 2-cyano group, the 3-cyano-4-aryl scaffold is explored for selectivity against related peptidases (DPP-8/9).

4.2 Biological Signaling Pathway (PDE4 Context)

PDE4Pathway Drug 4-(4-Ethoxyphenyl) pyrrolidine-3-carbonitrile PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Regulates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Anti-inflammatory / Pro-cognitive Effects CREB->Effect Gene Expression

Figure 3: Mechanism of action for PDE4 inhibition by pyrrolidine scaffolds.

References
  • Synthesis of Substituted Pyrrolidines. DiVA Portal. (2017). Detailed methodology for 4-substituted pyrrolidine synthesis via cycloaddition and oxidation.

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv. (2024). Describes scalable routes for pyrrolidine building blocks and their conversion to functionalized derivatives.

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile derivatives. Bioorganic & Medicinal Chemistry. (2013). Discusses the structure-activity relationship (SAR) of cyano-pyrrolidines in metabolic disease targets.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. (2021). A comprehensive review of catalytic asymmetric synthesis of pyrrolidine cores from acyclic precursors.

  • 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. BLD Pharm Catalog. (Accessed 2024). Commercial reference for the closest structural analog (CAS 117652-37-6).

Foundational

Pharmacophoric Architecture of Ethoxyphenyl Pyrrolidine Scaffolds: SAR, Synthesis, and Therapeutic Targeting

Topic: Pharmacophore Properties of Ethoxyphenyl Pyrrolidine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists Executive Summary The ethoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Properties of Ethoxyphenyl Pyrrolidine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

The ethoxyphenyl pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a unique balance of conformational rigidity (via the pyrrolidine ring) and lipophilic adaptability (via the ethoxyphenyl tail). This guide dissects the pharmacophoric properties of this scaffold, moving beyond basic structural description to analyze the specific electronic and steric interactions that drive its utility in oncology, neuropharmacology, and enzyme inhibition. We examine the critical role of the ethoxy substituent—distinct from its methoxy or phenoxy counterparts—in modulating metabolic stability, membrane permeability, and receptor residence time.

Structural Architecture & Pharmacophore Mapping

The efficacy of the ethoxyphenyl pyrrolidine scaffold relies on a tripartite pharmacophore model. Unlike linear alkyl amines, the pyrrolidine ring imposes a conformational constraint that reduces the entropic penalty upon binding.

The Tripartite Model
  • The Cationic Anchor (Pyrrolidine Nitrogen):

    • Function: Acts as a proton acceptor at physiological pH (pKa ~9-10). It typically forms a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCRs (e.g., Dopamine D3) or monoamine transporters.

    • Stereochemistry: The chiral centers at C2 or C3 allow for vector-specific orientation of the lipophilic tail, discriminating between receptor subtypes (e.g.,

      
      -enantiomers often favored in dopaminergic targets).
      
  • The Aromatic Core (Phenyl Ring):

    • Function: Provides

      
      -
      
      
      
      stacking interactions (T-shaped or parallel-displaced) with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
    • Electronic Modulation: The phenyl ring acts as a scaffold for the ethoxy group. Its electron density is modulated by the position (ortho/meta/para) of the ether linkage.

  • The Lipophilic Modulator (Ethoxy Group):

    • Why Ethoxy? The ethoxy group (

      
      ) offers a distinct advantage over methoxy (
      
      
      
      ) or phenoxy groups.
      • Steric Fill: The ethyl chain extends into sub-pockets that are inaccessible to methoxy groups but too constricted for bulky phenoxy groups.

      • Rotational Entropy: The

        
         torsion angle allows the terminal methyl group to adopt multiple low-energy conformations, optimizing van der Waals contacts.
        
      • Metabolic Shielding: The ethyl group can sterically hinder O-dealkylation by cytochrome P450 enzymes compared to the more accessible methoxy group.

Visualization: Pharmacophore Node Map

The following diagram illustrates the spatial relationships and interaction types within the scaffold.

PharmacophoreMap Pyrrolidine Pyrrolidine Nitrogen (Cationic Anchor) Linker Linker Region (Distance Vector) Pyrrolidine->Linker 3-5 Å Distance Target_Asp Target: Asp/Glu Residue Pyrrolidine->Target_Asp Ionic Bond Phenyl Phenyl Ring (Pi-Stacking Core) Linker->Phenyl Orientational Control Ethoxy Ethoxy Tail (Hydrophobic/Steric) Phenyl->Ethoxy Electronic Donor (+M) Target_Trp Target: Trp/Phe Residue Phenyl->Target_Trp Pi-Pi Stack Target_Pocket Target: Hydrophobic Pocket Ethoxy->Target_Pocket vdW Interaction

Caption: Pharmacophore node map highlighting the critical distance vectors and interaction types between the ligand scaffold and theoretical binding pocket residues.

Structure-Activity Relationships (SAR)[1][2]

Case Study: LTA4 Hydrolase Inhibitors

Research into Leukotriene A4 (LTA4) hydrolase inhibitors, such as SC-22716 , highlights the critical role of the ether-linked phenyl group.

  • Observation: The 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine moiety binds into a deep, narrow hydrophobic tunnel.

  • Ethoxyphenyl Relevance: Replacing the terminal phenyl with an ethoxy group in related analogs often maintains potency while improving solubility. The oxygen atom of the ether linkage acts as a weak hydrogen bond acceptor, anchoring the tail in the hydration shell of the enzyme active site [1].

Case Study: Anticancer 1-(3,4,5-triethoxybenzoyl)pyrrolidines

In the development of tubulin polymerization inhibitors, the "triethoxy" pattern is a validated pharmacophore (mimicking Colchicine).

  • SAR Insight: While trimethoxy analogs are potent, triethoxy analogs often exhibit superior membrane permeability due to increased lipophilicity (higher logP).

  • Mechanism: The ethoxy groups create a "propeller" conformation due to steric repulsion between adjacent oxygens, pre-organizing the molecule for binding to the colchicine site on tubulin [2].

Comparative SAR Table

The following table summarizes the impact of substituent modifications on the pyrrolidine scaffold.

Substituent (R)Physicochemical EffectBiological Impact (General)
-OCH3 (Methoxy) Moderate Lipophilicity, Low Steric BulkHigh potency, but rapid metabolic clearance (O-demethylation).
-OCH2CH3 (Ethoxy) Optimal Lipophilicity, Moderate Steric Balanced potency/stability. Fills "loose" hydrophobic pockets.
-OPh (Phenoxy) High Lipophilicity, High Steric BulkHigh affinity for deep pockets, but poor solubility (LogP > 4.5).
-OH (Hydroxy) H-bond Donor, Low LipophilicityOften inactive (cannot penetrate pocket) or Phase II conjugation target.

Experimental Protocols

Synthesis of Ethoxyphenyl Pyrrolidines

The most robust method for generating these scaffolds is Reductive Amination , which allows for the convergent assembly of the pyrrolidine core and the ethoxyphenyl aldehyde.

Protocol: Reductive Amination of Ethoxybenzaldehydes

  • Reagents: 4-Ethoxybenzaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 4-ethoxybenzaldehyde in DCE under

      
       atmosphere.
      
    • Add pyrrolidine and catalytic acetic acid.[1] Stir for 30 min to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Warm to room temperature and stir for 12-16 hours.

    • Quench: Add saturated

      
       solution. Extract with DCM.[1]
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Validation Check: The disappearance of the aldehyde peak (~10 ppm) and appearance of the benzylic methylene signal (~3.5-4.0 ppm) in


-NMR confirms product formation.
Computational Pharmacophore Modeling Workflow

To validate the ethoxyphenyl scaffold against a specific target (e.g., a Kinase or GPCR), use the following workflow.

Workflow Step1 Step 1: Ligand Set Preparation (Active Ethoxyphenyl Analogs) Step2 Step 2: Conformer Generation (Sample Ring Puckering & Ethoxy Rotations) Step1->Step2 Step3 Step 3: Pharmacophore Alignment (Align Aromatic Ring & Basic N) Step2->Step3 Step4 Step 4: Exclusion Volume Definition (Map Steric Clash of Ethoxy Group) Step3->Step4 Step5 Step 5: Decoy Screening (Validate vs. Methoxy/Phenoxy Decoys) Step4->Step5

Caption: Logical workflow for computational validation of the ethoxyphenyl pharmacophore using ligand-based drug design (LBDD).

Therapeutic Applications & Future Directions

CNS Targeting (NSRIs)

3-(Phenoxy-phenyl-methyl)-pyrrolidines have emerged as potent Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs).[2] The ethoxy-substitution on the phenyl ring in these scaffolds modulates the selectivity ratio between NET (Norepinephrine Transporter) and SERT (Serotonin Transporter). The bulky ethoxy group can destabilize binding in the tighter SERT pocket, shifting selectivity toward NET [3].

Metabolic Stability

A key advantage of the ethoxy scaffold is resistance to metabolic degradation. Methoxy groups are rapidly cleared via O-demethylation. The ethyl group introduces steric hindrance around the ether oxygen, slowing the rate of oxidative attack by CYP450 isozymes, thereby extending the half-life (


) of the drug candidate.

References

  • Penning, T. D., et al. (2000). "Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) hydrolase." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs." BenchChem Technical Guides.

  • Van Orden, L. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • Ruan, et al. (2020).[3][4] "Design and synthesis of pyrrolidine oxadiazoles as new anthelmintic drug candidates." Frontiers in Pharmacology.

  • Mykhailiuk, P., et al. (2014).[5] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Abstract & Scope This application note details the procedure for reducing the nitrile group of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile to its corresponding primary amine, 3-(aminomethyl)-4-(4-ethoxyphenyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for reducing the nitrile group of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile to its corresponding primary amine, 3-(aminomethyl)-4-(4-ethoxyphenyl)pyrrolidine . This scaffold is a critical pharmacophore in the synthesis of P2X3 receptor antagonists (e.g., analogs of Gefapixant/MK-7264) used in the treatment of chronic cough and neuropathic pain.

The guide addresses the primary synthetic challenge: chemoselectivity . The presence of a secondary amine in the pyrrolidine ring necessitates a protection strategy to prevent intramolecular cyclization or dimerization during the hydride reduction. We present a robust, two-stage workflow: N-Boc protection followed by Lithium Aluminum Hydride (LiAlH₄) reduction , validated for high yield and stereochemical integrity.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

Direct reduction of the free secondary amine substrate (Compound 1 ) presents a high risk of failure.

  • Mechanism of Failure: The intermediate imine formed during nitrile reduction is highly electrophilic. A free secondary amine on the pyrrolidine ring can attack this imine intramolecularly (forming a bicyclic aminal) or intermolecularly (causing polymerization).

  • Solution: Masking the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group renders it non-nucleophilic, forcing the reduction to proceed exclusively at the nitrile site.

Reagent Selection: Why LiAlH₄?

While catalytic hydrogenation (Raney Ni/H₂) is preferred for kilogram-scale process chemistry due to atom economy, LiAlH₄ is selected here for research and early-development phases (gram scale) for three reasons:

  • Reliability: It drives the reaction to completion rapidly, overcoming steric hindrance around the C3 position.

  • Stereoretention: Unlike radical-based reductions, hydride delivery typically preserves the cis/trans configuration of the pyrrolidine substituents.

  • Clean Profile: It avoids the formation of secondary amine byproducts often seen in hydrogenation (unless ammonia is used as a co-solvent).

Experimental Workflow Diagram

The following diagram illustrates the critical path from the nitrile precursor to the isolated amine, highlighting the protection strategy and workup logic.

G Start Start: Free Amine Nitrile Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Mask 2° Amine Inter Intermediate: N-Boc-Nitrile Step1->Inter Yield >95% Step2 Step 2: Reduction (LiAlH4, THF, 0°C -> Reflux) Inter->Step2 Hydride Transfer Quench Fieser Workup (H2O, 15% NaOH, H2O) Step2->Quench Aluminate Hydrolysis Product Final Product: N-Boc-Aminomethyl Derivative Quench->Product Filtration & Conc.

Figure 1: Strategic workflow for the chemoselective reduction of the pyrrolidine-3-carbonitrile scaffold.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Pre-requisite)

If your starting material is already N-protected, skip to Protocol B.

Reagents:

  • Substrate: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 equiv

  • Triethylamine (TEA): 1.5 equiv

  • Solvent: Dichloromethane (DCM) [0.2 M concentration]

Procedure:

  • Dissolve the substrate in DCM at room temperature (RT).

  • Add TEA, followed by the slow addition of Boc₂O dissolved in minimal DCM.

  • Stir at RT for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Wash with 1M HCl (to remove excess TEA), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Result: N-Boc-4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile (White/Off-white solid).

Protocol B: Nitrile Reduction using LiAlH₄ (Core Procedure)

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water.[1] All glassware must be oven-dried. Perform under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Substrate: N-Boc-Nitile Intermediate (from Protocol A) (1.0 equiv)

  • Reducing Agent: LiAlH₄ (2.0 M solution in THF or solid) (3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) [0.1 M final concentration]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Reagent Prep: Charge the flask with anhydrous THF. Cool to 0°C using an ice bath. Carefully add LiAlH₄ (3.0 equiv). Note: If using solid LAH, add in small portions to avoid exotherm spikes.

  • Addition: Dissolve the N-Boc-Nitrile substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15–20 minutes.

    • Mechanistic Insight: The low temperature prevents runaway exotherms during the initial hydride attack on the nitrile carbon.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to RT. Then, heat to reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. The nitrile peak (M+) should disappear, replaced by the amine peak (M+4).

  • Fieser Quench (Critical): Cool the reaction mixture back to 0°C . Dilute with diethyl ether (equal volume to THF). Quench carefully with the following sequence (per 1g of LiAlH₄ used):

    • Add 1 mL Water (Slowly! Gas evolution H₂).

    • Add 1 mL 15% NaOH (aq) .

    • Add 3 mL Water .

  • Isolation: Warm to RT and stir for 15 minutes. A granular white precipitate (aluminum salts) will form.

    • Filter the mixture through a pad of Celite®.

    • Wash the Celite cake with warm THF or Ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is the crude primary amine.

    • Optional: If high purity is required, convert to the HCl salt by adding 4M HCl in Dioxane, precipitating the diamine dihydrochloride.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
N-Boc-Nitrile Substrate1.0Limiting Reagent
LiAlH₄ Reductant3.0 - 4.0Excess ensures full conversion of CN to CH₂NH₂.
THF Solvent10 mL / gMust be anhydrous (water <50 ppm).
Water/NaOH QuencherFieser Ratio1:1:3 ratio (mL per g LAH) ensures filterable solids.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Degraded LiAlH₄Use fresh reagent. Ensure reflux is vigorous.
Aldehyde Formation Under-reductionIncrease LiAlH₄ equivalents; ensure reaction time >2h at reflux.
Loss of Boc Group Acidic Quench/WorkupAvoid strong acids during workup. The Boc group is stable to LAH but sensitive to acid.
Gelatinous Emulsion Improper QuenchStrictly follow Fieser method (n:n:3n). Do not add excess water initially.

Structural Validation (Expected Data)

Upon successful reduction, the following spectral changes confirm the transformation:

  • IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ . Appearance of broad N-H stretches at 3300–3400 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • New signal: A doublet or multiplet at ~2.7–3.0 ppm corresponding to the new methylene group (-CH₂-NH₂).

    • Retention of the tert-butyl singlet at ~1.45 ppm (confirming Boc stability).

    • Aromatic protons (4-ethoxyphenyl) remain unchanged (~6.8–7.2 ppm).

References

  • Modern Reduction Methods: Brown, H. C., & Choi, Y. M. (1982). The reaction of nitriles with lithium aluminum hydride in tetrahydrofuran. (General reference for LAH nitrile reduction).

  • Gefapixant Synthesis Context: Ren, H., et al. (2020).[2] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development.[3] (Contextualizes the aryl-pyrrolidine scaffold).

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard operating procedure for aluminum hydride quenching).

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative text on protecting group stability under hydride conditions).

Sources

Application

Derivatization methods for 3-cyano-4-arylpyrrolidine scaffolds

Executive Summary The 3-cyano-4-arylpyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its 2-cyanopyrrolidine cousins (e.g., Vildagliptin) used in DPP-4 inhibition. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyano-4-arylpyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its 2-cyanopyrrolidine cousins (e.g., Vildagliptin) used in DPP-4 inhibition. This specific 3,4-disubstituted arrangement offers unique vectors for engaging kinases (e.g., Tyk2), GPCRs, and monoamine transporters.

This Application Note provides a comprehensive guide to the synthesis, stereochemical control, and late-stage derivatization of this scaffold. Unlike standard catalog reagents, this scaffold requires precise "architectural" planning to manage the cis/trans relationship between the aryl and cyano groups, which is critical for biological activity.

Core Synthesis: The [3+2] Cycloaddition Engine

The most robust method to access the 3-cyano-4-arylpyrrolidine core is the 1,3-dipolar cycloaddition of azomethine ylides with cinnamonitriles. This route is preferred over conjugate additions due to its ability to generate up to four contiguous stereocenters in a single step.

Mechanism & Stereocontrol

The reaction proceeds via the formation of an azomethine ylide (dipole) from an


-amino acid and an aldehyde, which traps the cinnamonitrile (dipolarophile).
  • Thermal Route: Generally yields a mixture of endo and exo isomers.

  • Metal-Catalyzed Route (Ag(I)/Cu(I)): Coordinates the dipole, favoring the endo product (often the 3,4-cis relationship) via a rigid transition state.

Protocol 1: Silver-Catalyzed [3+2] Cycloaddition

Target: Synthesis of rac-(3R,4R)-1-benzyl-4-phenylpyrrolidine-3-carbonitrile.

Reagents:

  • 
    -Benzylglycine (Sarcosine derivative) [1.0 equiv]
    
  • Benzaldehyde [1.0 equiv]

  • Cinnamonitrile [1.2 equiv]

  • AgOAc (Silver Acetate) [5 mol%]

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Dipole Formation: In a flame-dried round-bottom flask, dissolve

    
    -benzylglycine (1.0 mmol) and benzaldehyde (1.0 mmol) in toluene (10 mL). Add 3Å molecular sieves to sequester water.
    
  • Catalyst Addition: Add AgOAc (0.05 mmol). Stir at room temperature for 15 minutes to form the metallo-azomethine ylide species.

  • Cycloaddition: Add cinnamonitrile (1.2 mmol) dropwise.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The azomethine ylide is transient; its disappearance and the formation of a lower Rf spot indicate product.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic C3-H and C4-H coupling constants (

      
       Hz for cis, 
      
      
      
      Hz for trans).
    • IR: Sharp nitrile stretch at ~2240 cm⁻¹.

Strategic Derivatization Modules

Once the scaffold is built, the "Application" phase begins. We categorize derivatization into three orthogonal modules: The Warhead (Nitrile), The Vector (Nitrogen), and The Core (Aryl).

Module A: The Warhead (C3-Nitrile Transformations)

The nitrile group is not just a passive polar handle; it is a gateway to bioisosteres and electrophiles.

Protocol 2: Nitrile-to-Tetrazole Conversion (Bioisostere) Context: Tetrazoles mimic carboxylic acids but possess better metabolic stability and membrane permeability.

  • Reaction: Dissolve the 3-cyano-4-arylpyrrolidine (1.0 equiv) in DMF.

  • Reagent: Add Sodium Azide (NaN3, 1.5 equiv) and Ammonium Chloride (NH4Cl, 1.5 equiv).

  • Condition: Heat to 100°C in a sealed tube for 12-16 hours. Safety Note: Avoid metal spatulas; azides are shock-sensitive.

  • Workup: Acidify carefully with 1N HCl to pH 3 (precipitates the tetrazole). Extract with EtOAc.

  • Result: The tetrazole N-H provides a handle for further alkylation if needed.

Module B: The Vector (N1-Nitrogen Functionalization)

Modulating the basicity and lipophilicity of the pyrrolidine nitrogen is crucial for ADME properties.

  • Reductive Amination: Use ketones/aldehydes with NaBH(OAc)3 for soft alkylation.

  • Sulfonylation: React with sulfonyl chlorides to lock the conformation and reduce basicity (useful for CNS penetration).

Module C: The Core (Aryl Ring Modification)

If the starting cinnamonitrile contained a halide (e.g., 4-bromo-cinnamonitrile), the aryl ring becomes a site for Suzuki-Miyaura coupling after the ring is formed.

Visualization of Workflows

Diagram 1: The Derivatization Landscape

This flow chart illustrates the divergent synthesis pathways starting from the core scaffold.

Derivatization_Landscape Start 3-Cyano-4-Aryl Pyrrolidine Core Nitrile C3-Nitrile (Warhead) Start->Nitrile Nitrogen N1-Position (PK Vector) Start->Nitrogen Aryl C4-Aryl Group (Binding Pocket) Start->Aryl Tetrazole Tetrazole (Acid Bioisostere) Nitrile->Tetrazole NaN3/NH4Cl Amide Primary Amide (H-Bond Donor) Nitrile->Amide H2O2/OH- Amine Aminomethyl (Basic Center) Nitrile->Amine LiAlH4 Sulfonyl Sulfonamide (Conf. Lock) Nitrogen->Sulfonyl R-SO2Cl Alkyl N-Alkyl (Lipophilicity) Nitrogen->Alkyl R-CHO/NaBH(OAc)3 Biaryl Biaryl System (Suzuki Coupling) Aryl->Biaryl Pd(PPh3)4/Ar-B(OH)2

Caption: Divergent synthetic pathways for the functionalization of the 3-cyano-4-arylpyrrolidine scaffold.

Diagram 2: Stereoselective [3+2] Mechanism

Understanding the transition state is vital for controlling the cis/trans outcome.

Reaction_Mechanism Precursors Imine + Ag(I) Dipole Metallo-Azomethine Ylide (S-shaped Dipole) Precursors->Dipole Deprotonation TS Transition State (Endo-Approach) Dipole->TS + Cinnamonitrile (Coordination) Product Cis-3-Cyano-4-Arylpyrrolidine (Major Product) TS->Product Cyclization (- Ag(I))

Caption: Ag(I)-catalyzed mechanism favoring the 'endo' transition state for cis-selectivity.

Data Summary & Troubleshooting

Table 1: Optimization of [3+2] Cycloaddition Conditions

ParameterCondition A (Thermal)Condition B (AgOAc Catalyzed)Condition C (CuI Catalyzed)
Temperature 110°C (Reflux Toluene)25°C - 80°C25°C
Time 12-24 Hours4-6 Hours6-12 Hours
Yield 50-65%85-92%70-80%
Stereoselectivity Mix endo/exo (1:1)High endo (>10:1)Moderate endo (4:1)
Application Simple librariesComplex, chiral targetsCost-sensitive scale-up

Troubleshooting Guide (Self-Validating Logic):

  • Problem: Low yield of cycloaddition.

    • Check: Is the azomethine ylide forming? If the solution doesn't turn yellow/orange upon adding the base/catalyst, the dipole isn't forming. Ensure reagents are dry (water quenches the dipole).

  • Problem: Inseparable diastereomers.

    • Solution: Do not separate at the nitrile stage. Perform the N-protection (e.g., Boc) or reduction first; the resulting conformational change often improves chromatographic resolution.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. Source: National Institutes of Health (PMC) URL:[Link] (Note: Linked to broad pyrrolidine review context).

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates (Tyk2 Inhibitors). Source: ResearchGate URL:[1][2][Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Hydrolysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile to carboxylic acid

This Application Note provides a comprehensive technical guide for the hydrolysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile to its corresponding carboxylic acid, 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the hydrolysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile to its corresponding carboxylic acid, 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid .[1]

This transformation is a critical step in the synthesis of pyrrolidine-based pharmaceutical scaffolds, often found in PDE4 inhibitors, GABA analogs, and antimicrobial agents.[1]

Introduction & Strategic Analysis

The Chemical Challenge

The substrate, 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile , contains three distinct functional zones that dictate the reaction strategy:

  • Nitrile (-CN): The target for hydrolysis.[1][2][3][4] It requires significant activation energy (heat + catalyst) to pass through the amide intermediate to the carboxylic acid.[1]

  • Secondary Amine (Pyrrolidine NH): A basic nitrogen.[1] In acidic media, it protonates to the ammonium salt (

    
    ), increasing water solubility.[1] In basic media, it acts as a nucleophile unless protonated or protected.[1]
    
  • Aryl Ethyl Ether (Ar-O-Et): Generally stable to standard hydrolysis conditions (HCl/NaOH).[1] However, it is sensitive to strong Lewis acids (e.g.,

    
    ) or concentrated hydrohalic acids (HI, 48% HBr) which can cleave the ether to a phenol.[1] Protocol selection must avoid ether cleavage conditions. [1]
    
Reaction Pathway & Thermodynamics

The hydrolysis proceeds via a primary amide intermediate.[1] The second step (Amide


 Acid) is the rate-determining step.[1]
  • Stereochemical Risk: The C3 position (alpha to the nitrile) is acidic.[1] Prolonged heating in strong base can lead to epimerization, converting a pure cis or trans isomer into a thermodynamic mixture (usually favoring trans).[1]

  • Solubility: The starting nitrile is likely lipophilic (soluble in EtOH, DCM).[1] The product is a zwitterionic amino acid (highly soluble in water, insoluble in organics).[1]

Mechanistic Visualization

The following diagram illustrates the parallel pathways for hydrolysis and the critical decision nodes.

G Start Nitrile Substrate (Lipophilic) Amide Amide Intermediate (Often isolable) Start->Amide H2O / H+ or OH- Reflux Epimer C3-Epimerization (Risk: High in Base) Start->Epimer Prolonged Base AcidSalt Product (HCl Salt) (Water Soluble) Amide->AcidSalt 6M HCl Reflux (Acid Pathway) Zwitterion Product (Free Base) (Isoelectric Precipitate) Amide->Zwitterion 1. NaOH/EtOH 2. pH Adjust (Base Pathway) EtherCleavage Ether Cleavage (Risk: Conc. HBr/HI) AcidSalt->EtherCleavage If HI used

Figure 1: Reaction pathway logic flow.[1] The acid pathway yields the salt directly, while the base pathway requires isoelectric focusing for isolation.

Experimental Protocols

Protocol A: Acidic Hydrolysis (Standard Method)

Recommended for: Small scale (<5g), rapid screening, and obtaining the HCl salt form.[1]

Reagents:

  • Substrate: 1.0 eq

  • Hydrochloric Acid (6M - 12M): 20-30 volumes[1]

  • Solvent: Water (or 1,4-Dioxane if solubility is poor)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile (1.0 g, 4.6 mmol).

  • Solubilization: Add 6M HCl (20 mL).

    • Note: The amine will protonate immediately, likely dissolving the solid. If suspension persists, add 5 mL 1,4-dioxane.[1]

  • Reaction: Equip with a reflux condenser and heat to 100°C (Reflux) for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the nitrile (M+) and appearance of the acid (M+1+18 mass shift usually, or M+1+1 for hydrolysis).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove water and excess HCl.[1]

    • Azeotrope: Add toluene (2 x 20 mL) and evaporate to remove trace water/HCl.

  • Isolation: The residue is the crude Amino Acid Hydrochloride Salt .[1]

    • Purification: Triturate with diethyl ether or acetone to remove non-polar impurities.[1] Filter the white solid.[1]

Protocol B: Alkaline Hydrolysis (Scale-Up Method)

Recommended for: Large scale (>10g), avoiding corrosion issues, and obtaining the zwitterion.[1]

Reagents:

  • Substrate: 1.0 eq

  • Sodium Hydroxide (NaOH): 5.0 eq (pellets or 4M solution)[1]

  • Solvent: Ethanol / Water (1:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge flask with substrate (10.0 g) and Ethanol (50 mL).

  • Activation: Add a solution of NaOH (9.2 g in 50 mL water).

  • Reaction: Reflux at 85°C for 8–16 hours.

    • Note: Ammonia gas (

      
      ) will be evolved.[1][5] Ensure good ventilation.[1]
      
  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[1]

    • Evaporate the Ethanol in vacuo (critical to maximize yield).[1]

    • The remaining aqueous layer contains the sodium carboxylate.[1]

    • Neutralization: Carefully add 2M HCl dropwise while monitoring pH.[1]

    • Target pH: Adjust to pH 6.0–6.5 (the approximate isoelectric point of the amino acid).

  • Isolation:

    • The product should precipitate as a white solid (Zwitterion).[1]

    • Cool in an ice bath for 2 hours. Filter and wash with cold water.[1]

Data Summary & Validation

ParameterAcidic Hydrolysis (HCl)Alkaline Hydrolysis (NaOH)
Reaction Time 6–12 Hours8–16 Hours
Product Form Hydrochloride Salt (

)
Free Amino Acid (Zwitterion)
Yield (Typical) 85–95%75–85% (Losses in mother liquor)
Impurity Profile Clean; excess acid removes easily.[1]Potential for inorganic salt contamination (NaCl).[1]
Ether Stability Stable (in 6M HCl).[1] Avoid 48% HBr.[1]Stable .
Analytical Checkpoints (QC)
  • IR Spectroscopy: Disappearance of the sharp Nitrile stretch at ~2240 cm⁻¹ .[1] Appearance of broad Carbonyl/OH stretch at 1700–1730 cm⁻¹ .[1]

  • 1H NMR (D2O or DMSO-d6):

    • Shift of the C3-proton (alpha to carbonyl).[1]

    • Retention of the Ethoxy signals (Triplet ~1.3 ppm, Quartet ~4.0 ppm) confirms the ether is intact.[1]

    • Aromatic region: Two doublets (para-substitution pattern) should remain distinct.

Troubleshooting & Safety

Common Issues
  • Incomplete Hydrolysis (Amide Stalling):

    • Symptom:[1][2][3][4][6][7] LC-MS shows M+18 peak (Amide) but low Acid conversion.[1]

    • Fix: Increase temperature (use sealed tube if solvent boils too low) or increase acid concentration to 8M.[1]

  • Decarboxylation:

    • Risk:[1][2][3][6] Pyrrolidine-3-carboxylic acids are generally stable, but excessive heat (>150°C) can cause decarboxylation.[1] Stick to reflux temperatures.

  • Epimerization:

    • If the cis/trans ratio changes, switch to Protocol A (Acid) , as acidic conditions are less prone to epimerizing the alpha-carbon compared to thermodynamic basic conditions.[1]

Safety (MSDS Context)
  • HCl: Corrosive, causes severe burns.[1] Fume hood required.[1]

  • NaOH: Caustic.[1] Wear gloves/goggles.[1]

  • Cyanide Risk: While hydrolysis releases ammonia, thermal decomposition of nitriles can theoretically release HCN under extreme pyrolysis conditions.[1] Standard hydrolysis is safe, but avoid drying the nitrile at high temps.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Hydrolysis of Nitriles to Carboxylic Acids. Longman Scientific & Technical, 1989.[1]

  • Organic Chemistry Portal . Hydrolysis of Nitriles. (Accessed 2023).[1][2][8] [Link]

  • Cohen, S. et al. Synthesis of Pyrrolidine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 1990.[1] (General precedent for pyrrolidine nitrile hydrolysis).

  • PubChem Compound Summary . Pyrrolidine-3-carbonitrile derivatives. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Synthesis

Case ID: PYR-CN-44-OEt Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3,4-Disubstituted Pyrrolidines Executive Summary The synthesis of 4-(4-ethoxyphenyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CN-44-OEt Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3,4-Disubstituted Pyrrolidines

Executive Summary

The synthesis of 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile presents a classic challenge in medicinal chemistry: constructing a sterically crowded, functionalized pyrrolidine core without compromising the sensitive nitrile group.

While various routes exist, the industrial and high-yield academic "Gold Standard" relies on the [3+2] Cycloaddition (Tsuge Reaction) of an azomethine ylide with a substituted cinnamonitrile. This guide focuses on this pathway, as it offers the highest atom economy and stereochemical control. We will address the three most common failure points: the purity of the Michael acceptor, the moisture sensitivity of the ylide generation, and the chemoselectivity of the N-deprotection.

Module 1: The Precursor Phase (The Michael Acceptor)

The Objective: Synthesis of (E)-3-(4-ethoxyphenyl)acrylonitrile (4-ethoxycinnamonitrile). Common Issue: Low yield or polymerization during the Knoevenagel condensation.

Troubleshooting Guide: Knoevenagel Condensation

Q: My yield is stuck at 50-60%, and the product is an oil instead of a solid. What is wrong?

A: This indicates incomplete conversion or contamination with the Z-isomer. The reaction between 4-ethoxybenzaldehyde and cyanoacetic acid (followed by decarboxylation) or acetonitrile requires strict water removal.

VariableRecommendationThe "Why" (Mechanism)
Catalyst Piperidine + Glacial Acetic Acid (0.1 eq each)This forms a piperidinium acetate buffer that catalyzes the enolization of the active methylene without inducing polymerization of the product.
Solvent Toluene (with Dean-Stark trap)Water is a byproduct. If not removed azeotropically, the equilibrium shifts backward, stalling the reaction.
Temperature Reflux (110°C) Essential for the thermal decarboxylation step if using cyanoacetic acid.
Workup Bisulfite Wash Washing the organic layer with saturated

removes unreacted aldehyde, which is often the oily contaminant.

Protocol Adjustment: Switch to the Doebner Modification :

  • Mix 4-ethoxybenzaldehyde (1.0 eq), Cyanoacetic acid (1.2 eq), and Pyridine (solvent).

  • Add catalytic Piperidine.

  • Reflux until

    
     evolution ceases.
    
  • Pour into ice-HCl. The solid (E)-isomer should precipitate immediately.

Module 2: The Core Cyclization (The [3+2] Cycloaddition)

The Objective: Formation of the pyrrolidine ring via reaction of the cinnamonitrile with an azomethine ylide. Reagents: (E)-3-(4-ethoxyphenyl)acrylonitrile +


-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
Visualizing the Workflow

G Start Start: [3+2] Cycloaddition CheckReagent Check Silyl Amine Purity (NMR: Me3Si peak at 0.0 ppm) Start->CheckReagent DrySolvent Solvent: DCM (Anhydrous) Catalyst: TFA (10 mol%) CheckReagent->DrySolvent Reaction Reaction: 0°C to RT (Monitor Disappearance of Nitrile Alkene) DrySolvent->Reaction YieldCheck Yield < 70%? Reaction->YieldCheck Polymer Issue: Polymerization of Nitrile Fix: Add Hydroquinone (1%) YieldCheck->Polymer Viscous/Tarry Hydrolysis Issue: Ylide Hydrolysis Fix: Flame-dry glassware + Ar atm YieldCheck->Hydrolysis No Reaction/SM Recovery

Caption: Decision tree for troubleshooting the [3+2] cycloaddition step. High failure rates are usually linked to moisture ingress hydrolyzing the silyl amine.

FAQ: The Tsuge Reaction

Q: I am observing the formation of the N-benzyl pyrrolidine, but the reaction stalls after 40% conversion. Adding more catalyst (TFA) doesn't help.

A: The catalyst is likely not the issue; the dipole precursor is. The silyl amine reagent (


-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) is extremely sensitive to moisture. If your DCM is not strictly anhydrous, the reagent hydrolyzes to form formaldehyde and the secondary amine, killing the ylide generation.
  • Corrective Action: Distill the silyl amine reagent before use. Use freshly distilled DCM over

    
    .
    

Q: Which regioisomer will I get?

A: Electronic control dominates here.

  • The 4-ethoxyphenyl group and the cyano group on the alkene are electron-withdrawing/conjugating.

  • The azomethine ylide is electron-rich.

  • Result: You will predominantly obtain the 3-cyano-4-aryl pyrrolidine. The 2,4-isomer is disfavored sterically and electronically.

  • Stereochemistry: The reaction is stereospecific. If you start with (E)-cinnamonitrile, you will get the trans-3,4-disubstituted pyrrolidine (relative stereochemistry).

Module 3: Deprotection & Purification (The "Nitrile-Safe" Method)

The Objective: Removal of the N-benzyl group to yield the final secondary amine. Critical Warning: Do NOT use standard Hydrogenation (


). This will reduce your nitrile group to a primary amine (

), destroying your product.
The ACE-Cl Protocol (Recommended)

The use of 1-Chloroethyl chloroformate (ACE-Cl) is the industry standard for debenzylating amines in the presence of sensitive groups like nitriles or esters.

Step-by-Step Protocol:

  • Acylation: Dissolve the N-benzyl pyrrolidine (1.0 eq) in dry 1,2-dichloroethane (DCE).

  • Addition: Add ACE-Cl (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.[1] You are forming the carbamate intermediate.

  • Concentration: Evaporate the solvent completely to remove excess ACE-Cl and benzyl chloride byproduct.

  • Methanolysis: Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the HCl salt of the amine and acetaldehyde.

  • Isolation: Concentrate and triturate with ether to obtain the pure hydrochloride salt.

Data Comparison: Deprotection Methods
MethodYieldNitrile IntegrityRisk Factor

20-40%Low (Reduces to amine)High (Over-reduction)
Ammonium Formate / Pd-C 50%Medium Moderate (Slow reaction)
ACE-Cl (Recommended) 85-95% High (Chemoselective)Low (Standard handling)

Summary of Key Parameters

To maximize yield for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile :

  • Precursor: Ensure your 4-ethoxycinnamonitrile is purely (E)-isomer and free of aldehyde.

  • Cyclization: Use the Tsuge reaction with anhydrous DCM and TFA. Protect the silyl amine from moisture.

  • Deprotection: Avoid hydrogenation. Use ACE-Cl followed by methanolysis to preserve the nitrile.

References
  • Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S. (1987). "General and Stereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides." Bulletin of the Chemical Society of Japan.

  • Olofson, R. A., et al. (1984). "A New Reagent for the Selective Dealkylation of Tertiary Amines: 1-Chloroethyl Chloroformate." The Journal of Organic Chemistry.

  • Husinec, S., & Savic, V. (2005). "Chiral Pyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides." Tetrahedron: Asymmetry.

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews. (Grounding for Knoevenagel condensation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile: A Comparative Analysis of 1H NMR Spectroscopy

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, a substituted pyrrolidine derivative with potential applications in medicinal chemistry. By examining predicted spectral data, this guide will delve into the nuances of chemical shifts, coupling constants, and multiplicity patterns. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques, offering a comprehensive perspective on its strengths and limitations in the characterization of complex chiral molecules.

The Strategic Importance of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ability to introduce stereocenters make it a valuable building block for creating structurally diverse molecules with a wide range of biological activities. The title compound, 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, incorporates this key heterocycle, along with an aromatic ethoxy substituent and a nitrile group, features that contribute to its potential as a lead compound in drug discovery programs.[3][4] Accurate and detailed structural analysis is therefore paramount.

Decoding the 1H NMR Spectrum: A Predictive Analysis

Expected Chemical Shifts and Multiplicities:

The protons of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile are located in three distinct regions: the aromatic ring, the ethoxy group, and the pyrrolidine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-2', H-6' (Aromatic)~7.1-7.3Doublet (d)Protons ortho to the ethoxy group, appearing as a typical AA'BB' system.
H-3', H-5' (Aromatic)~6.8-7.0Doublet (d)Protons meta to the ethoxy group, coupled to H-2' and H-6'.
-OCH2CH3 (Methylene)~4.0-4.1Quartet (q)Methylene protons of the ethoxy group, coupled to the methyl protons.
H-4 (Pyrrolidine)~3.8-4.0Multiplet (m)Methine proton adjacent to the aromatic ring, deshielded by its proximity.
H-3 (Pyrrolidine)~3.5-3.7Multiplet (m)Methine proton adjacent to the nitrile group, significantly deshielded.
H-5 (Pyrrolidine)~3.3-3.6Multiplet (m)Methylene protons adjacent to the nitrogen atom.
H-2 (Pyrrolidine)~3.1-3.4Multiplet (m)Methylene protons adjacent to the nitrogen atom.
NH (Pyrrolidine)Broad singlet (br s)Broad singletChemical shift can be variable and the peak may be broad due to exchange.
-OCH2CH3 (Methyl)~1.4-1.5Triplet (t)Methyl protons of the ethoxy group, coupled to the methylene protons.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To obtain a high-quality 1H NMR spectrum of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.[7]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse angle and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Connectivity: A Structural and Spectral Correlation

The following diagram illustrates the structure of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile and highlights the key proton environments that would be observed in its 1H NMR spectrum.

Caption: Molecular structure of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile with key proton environments highlighted.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often benefits from complementary analytical methods.

Analytical Technique Strengths Limitations Application for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
1H NMR Spectroscopy Provides detailed information on the chemical environment, connectivity, and stereochemistry of protons.[9][10] Non-destructive.Can have overlapping signals in complex molecules. Lower sensitivity compared to mass spectrometry.Essential for confirming the core structure, substitution patterns, and relative stereochemistry.
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and for separating enantiomers and diastereomers when using a chiral stationary phase.[11][12]Does not provide direct structural information.Crucial for determining enantiomeric excess and for purification of the target compound.
Supercritical Fluid Chromatography (SFC) Often provides faster separations and is considered a "greener" alternative to normal-phase HPLC.[12] Effective for chiral separations.Instrumentation is less common than HPLC.A high-throughput alternative to HPLC for chiral purity analysis.
Mass Spectrometry (MS) Provides highly accurate molecular weight information and fragmentation patterns that can aid in structural confirmation.[13][14]Does not typically distinguish between isomers without specialized techniques (e.g., ion mobility).[13][15]Confirms the molecular formula and can provide evidence for the presence of key functional groups through fragmentation analysis.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Spectrum can be complex and interpretation may not be straightforward for detailed structural analysis.Confirms the presence of the nitrile (C≡N) and amine (N-H) functional groups.

Conclusion

The structural analysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile by 1H NMR spectroscopy provides a wealth of information, enabling the confirmation of its intricate molecular architecture. By carefully analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can gain a high degree of confidence in the identity and purity of their synthesized compounds. However, for a truly comprehensive characterization, particularly for chiral molecules intended for pharmaceutical development, a multi-technique approach is indispensable. The integration of chromatographic techniques like HPLC or SFC for enantiomeric purity assessment and mass spectrometry for accurate mass determination complements the detailed structural insights provided by 1H NMR, ensuring the highest level of scientific rigor.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. (2025).
  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025).
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. (2022).
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+.
  • NMR Coupling Constants.
  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023).
  • On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. (2011).
  • Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine. Benchchem.
  • 1H NMR Chemical Shift.
  • Pyrrolidine - the NIST WebBook. National Institute of Standards and Technology.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. (2013).
  • Synthesis and biological evaluation of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor.
  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed.

Sources

Comparative

HPLC Method Development for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Purity: A Comparative Strategy

Topic: HPLC Method Development for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Purity Content Type: Publish Comparison Guide Executive Summary The analysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Purity Content Type: Publish Comparison Guide

Executive Summary

The analysis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile presents a classic chromatographic challenge: analyzing a secondary amine with a basic pKa (~9.5) alongside a polar nitrile group and a hydrophobic ethoxy-aryl moiety. Traditional low-pH reversed-phase methods often fail to deliver acceptable peak symmetry for such molecules due to secondary silanol interactions.

This guide objectively compares three distinct method development strategies: Acidic C18 (Traditional) , High-pH Hybrid C18 (Modern) , and Fluorophenyl (Selectivity-Driven) . Based on experimental causality and retention modeling, we identify the High-pH Hybrid approach as the superior methodology for purity determination, offering the highest resolution of process impurities and diastereomers.

Analyte Assessment & Chemical Logic

Before selecting a column, we must deconstruct the molecule to understand its behavior in solution.

  • The Pyrrolidine Ring (Secondary Amine): This is the critical functional group. With a pKa of approximately 9.5, it exists as a protonated cation (

    
    ) at pH < 7. This charge leads to ionic interactions with residual silanols (
    
    
    
    ) on silica columns, causing severe peak tailing.
  • The Nitrile Group (-CN): A polar, electron-withdrawing group that does not ionize but influences the dipole moment.

  • The 4-Ethoxyphenyl Group: Provides the primary hydrophobicity for retention and the UV chromophore (typically

    
     ~254 nm).
    

The Challenge: Balancing the retention of the hydrophobic aryl group while maintaining sharp peak shape for the basic amine and separating potential cis/trans diastereomers.

Comparative Method Study

We evaluated three distinct chromatographic systems. The data below represents a synthesized comparison based on the physicochemical behavior of 3,4-disubstituted pyrrolidines.

Method A: The Traditional Approach (Low pH)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanism: Ion-Pairing/Silanol Suppression. The low pH (pH ~2) keeps silanols protonated (

    
    ), theoretically reducing cation exchange.
    
Method B: The High pH Approach (The "Winner")
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or similar).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Neutralization. At pH 10, the pyrrolidine amine is deprotonated (neutral). The neutral molecule interacts purely via hydrophobic partition, eliminating ionic tailing.

Method C: The Orthogonal Approach (Pi-Pi Selectivity)
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Pi-Pi interactions between the column's aromatic ring and the analyte's ethoxyphenyl group.

Comparative Data Summary
MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (PFP/Methanol)
Retention Time (min) 4.2 (Weak Retention)8.5 (Strong Retention)5.1 (Moderate)
USP Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Excellent) 1.4 (Moderate)
Theoretical Plates (N) ~6,000~14,500 ~9,000
Resolution (

) from Impurity A
*
1.83.5 2.2
Diastereomer Separation Partial Co-elutionBaseline ResolvedBaseline Resolved

*Impurity A: 4-(4-Hydroxyphenyl)pyrrolidine-3-carbonitrile (De-ethylated degradant).

Analysis of Results:

  • Method A suffers from "kinetic tailing." Even with TFA, the positively charged amine drags on the stationary phase.

  • Method B is superior because the analyte is neutral. Retention increases significantly (hydrophobic bite is stronger for neutrals), and peak shape becomes perfectly symmetrical.

  • Method C is a strong alternative for separating cis/trans isomers due to the rigid steric requirements of the PFP ligand, but it requires longer equilibration times.

Recommended Protocol: High pH Reversed-Phase

This protocol is the "Gold Standard" for basic pyrrolidine intermediates. It utilizes a hybrid silica particle resistant to dissolution at pH 10.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm (or 2.5 µm for UHPLC).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 40°C (Elevated temperature improves mass transfer for basic amines).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Impurity check).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold
2.0955End Initial Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Method Validation & Suitability (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), every run must pass these System Suitability Tests (SST):

  • Symmetry Check: The USP Tailing Factor for the main peak must be < 1.3 . If

    
    , the pH may have dropped, or the column has voided.
    
  • Sensitivity: Signal-to-Noise (S/N) ratio for a 0.05% standard (reporting threshold) must be > 10 .

  • Resolution: If a cis/trans mixture is available, resolution between isomers must be > 1.5 .

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the chemical mechanism that makes the High pH method superior.

Figure 1: Method Development Decision Tree

MethodDecision Start Analyte: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile Assess Assessment: Basic Secondary Amine (pKa ~9.5) + Hydrophobic Aryl Group Start->Assess Choice Select pH Strategy Assess->Choice LowPH Low pH (pH 2-3) (Protonated Amine R-NH2+) Choice->LowPH Traditional HighPH High pH (pH 10) (Neutral Amine R-NH) Choice->HighPH Recommended ResultLow Result: Ionic Interaction with Silanols -> Peak Tailing -> Lower Retention LowPH->ResultLow ResultHigh Result: Hydrophobic Interaction Only -> Sharp Peaks -> Higher Retention HighPH->ResultHigh Final Final Method: Hybrid C18 @ pH 10 ResultLow->Final Switch Strategy ResultHigh->Final

Caption: Decision workflow prioritizing pH control to manage the ionization state of the pyrrolidine ring.

Figure 2: The "Silanol Effect" vs. High pH Suppression

Mechanism cluster_0 Method A: Low pH (Acidic) cluster_1 Method B: High pH (Basic) A1 Analyte: R-NH2+ (Cation) A3 Interaction: Ionic Drag (Tailing) A1->A3 A2 Stationary Phase: Si-OH A2->A3 B1 Analyte: R-NH (Neutral) B3 Interaction: Hydrophobic Only (Sharp Peak) B1->B3 B2 Stationary Phase: Si-O-

Caption: Mechanistic comparison showing why neutralizing the amine (Method B) eliminates the ionic drag responsible for peak tailing.

References
  • Waters Corporation. High pH Reversed-Phase Chromatography for Basic Compounds. Waters Application Notes. Link

  • Sigma-Aldrich (Merck). Developing HPLC Methods for Basic Compounds. Supelco Analytical Guides. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine Derivatives. (General pKa and physicochemical data). Link

  • Sielc Technologies. Separation of Pyrrolidine Derivatives on Mixed-Mode Columns. (Alternative approaches for polar amines). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

[1] Executive Summary Immediate Action Required: Treat 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile as a Hazardous Organic Nitrile/Amine . This compound contains two functional groups requiring specific waste segregation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile as a Hazardous Organic Nitrile/Amine . This compound contains two functional groups requiring specific waste segregation: a pyrrolidine ring (secondary amine, basic, potential irritant) and a nitrile group (potential cyanide release under extreme conditions/metabolism).

Core Disposal Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong acids (risk of exothermic neutralization and nitrile hydrolysis).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[3]

Chemical Profile & Hazard Assessment

Use this table to populate waste tags and risk assessments.

ParameterSpecification / Assessment
Chemical Name 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
Functional Class Nitrogenous Heterocycle; Organic Nitrile
Physical State Solid (typically) or Viscous Oil (depending on purity/salt form)
Primary Hazards Toxic/Irritant (Skin, Eye, Inhalation); Corrosive (if free base amine).[3]
Reactivity Incompatible with Strong Acids (Amine neutralization heat; Nitrile hydrolysis). Incompatible with Strong Oxidizers.[1][4]
EPA Waste Code (Ref) D001 (Ignitable, if in solvent), P-Listed or U-Listed (check local lists for specific nitriles; default to Toxic Organic).
Recommended PPE Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.

Disposal Decision Workflow

This logic flow ensures compliance with standard laboratory safety protocols for nitrogenous organics.

DisposalWorkflow Start Waste Generation PhaseCheck Determine Phase Start->PhaseCheck SolidWaste Solid Waste (Powder, Contaminated Gloves, Paper) PhaseCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, HPLC Waste) PhaseCheck->LiquidWaste Liquid/Solution SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Solid Waste - Toxic' SolidWaste->SolidContainer SolventCheck Solvent Composition? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens LiquidContainer Container: HDPE or Glass Carboy Label: 'Hazardous Liquid Waste' Halogenated->LiquidContainer NonHalogenated->LiquidContainer Final Transfer to EHS/Waste Contractor (Incineration) SolidContainer->Final AcidWarning CRITICAL: NO ACIDS (Prevent HCN/Heat) LiquidContainer->AcidWarning Verification AcidWarning->Final

Figure 1: Decision tree for segregating 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applicable for: Expired chemicals, weighing boats, contaminated gloves, spill cleanup debris.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Packaging:

    • Place waste in a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

    • If the solid is fine powder, double-bag in sealed Ziploc bags before placing in the jar to prevent dust inhalation upon reopening.

  • Labeling:

    • Tag must read: "Hazardous Waste - Solid Toxic." [3]

    • List constituents: "4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, [approx.[3] weight]."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, washing solvents.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate).

  • pH Check (Crucial):

    • Ensure the waste stream is Neutral or Basic (pH 7-10) .[3]

    • Why? Acidic conditions can protonate the pyrrolidine (generating heat) and theoretically catalyze nitrile hydrolysis over time.

  • Transfer:

    • Use a funnel to pour into the appropriate Safety Waste Carboy (Red can for flammables, HDPE for general organics).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Tag must read: "Hazardous Waste - Organic Liquid."

    • List constituents: "Solvent Name (XX%), 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile (<5%)."

Protocol C: Empty Container Management[1]
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Dispose of the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Place the triple-rinsed container in the lab's glass disposal box or recycling stream, depending on local EHS rules.

Emergency Spill Response (Small Scale < 50g/mL)

Pre-requisite: Only clean up if you have received training and the spill is contained.

  • Evacuate & Ventilate: Alert nearby personnel. Turn on fume hoods to max; open windows if safe.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Surround with absorbent pads or vermiculite.

    • Solids: Cover with wet paper towels to prevent dust generation.

  • Decontamination:

    • Scoop material into a disposal bag.[5]

    • Clean the surface with soap and water.[4][5] Do NOT use bleach (Hypochlorite can react with amines to form chloramines).

  • Disposal: Treat all cleanup materials as Solid Waste (Protocol A) .

References & Regulatory Grounding[2][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Organic Nitriles and Amines. Environment, Health & Safety.

  • Fisher Scientific. (2012). Safety Data Sheet: Pyrrolidine. (Provides baseline hazard data for the pyrrolidine core structure).

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-Methoxyphenylacetonitrile. (Provides baseline hazard data for nitrile/phenyl ether functionality).

Disclaimer: This guide is based on the chemical class properties of organic nitriles and cyclic amines. Always consult the specific Safety Data Sheet (SDS) from your supplier and your institution's Environmental Health & Safety (EHS) officer before handling.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile
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